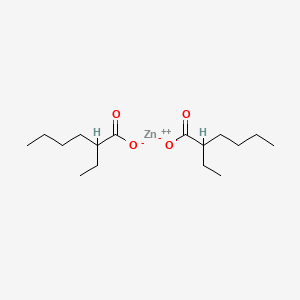

Zinc 2-ethylhexanoate

CAS No.: 85203-81-2

Cat. No.: VC13361753

Molecular Formula: C16H30O4Zn

Molecular Weight: 351.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85203-81-2 |

|---|---|

| Molecular Formula | C16H30O4Zn |

| Molecular Weight | 351.8 g/mol |

| IUPAC Name | zinc;2-ethylhexanoate |

| Standard InChI | InChI=1S/2C8H16O2.Zn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

| Standard InChI Key | IFNXAMCERSVZCV-UHFFFAOYSA-L |

| SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2] |

| Canonical SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2] |

Introduction

Chemical Composition and Physical Properties

Zinc 2-ethylhexanoate (CAS 136-53-8) is an organometallic compound with the general formula Zn(C<sub>8</sub>H<sub>15</sub>O<sub>2</sub>)<sub>2</sub>, though variations in notation exist depending on the source. For instance, American Elements reports a molecular weight of 351.79 g/mol and a linear formula of Zn[C<sub>4</sub>H<sub>15</sub>O<sub>2</sub>]<sub>2</sub>, while independent studies describe it as Zn(C<sub>10</sub>H<sub>17</sub>COO)<sub>2</sub> with a molecular weight of 376.84 g/mol . These discrepancies likely arise from differences in solvation states or measurement methodologies.

Table 1: Comparative Physical Properties

The compound’s insolubility in water and compatibility with organic solvents make it ideal for formulations requiring hydrophobic matrices . Its density variations may reflect differences in solvent concentrations, as commercial preparations often include mineral spirits or glycol ethers .

Synthesis and Industrial Production

Zinc 2-ethylhexanoate is synthesized via a neutralization reaction between zinc oxide (ZnO) and 2-ethylhexanoic acid under controlled conditions. Research by MDPI highlights a two-step mechanism: (1) adsorption of ethylhexanoic acid onto zinc surfaces, forming a basic salt (C<sub>4</sub>H<sub>9</sub>-CH(C<sub>2</sub>H<sub>5</sub>)-COO-Zn-OH), and (2) dehydration to yield the stable compound Zn(C<sub>8</sub>H<sub>15</sub>O<sub>2</sub>)<sub>2</sub> . Industrial production scales this process using reactors that maintain temperatures between 80–120°C, followed by purification through vacuum distillation .

Key Reaction Steps:

-

Adsorption:

-

Dehydration:

This method ensures high yields (>95%) and minimizes byproducts, critical for large-scale applications .

Applications in Anti-Corrosion Coatings

Mechanism of Corrosion Inhibition

Zinc 2-ethylhexanoate functions as a corrosion inhibitor by forming a hydrophobic barrier on metal surfaces. Studies identify two primary mechanisms:

-

Chemisorption: The compound’s carboxylate groups bind to metal atoms, displacing water and oxygen .

-

Film Formation: Over time, the adsorbed layer undergoes oxidative crosslinking, creating a durable zinc oxide (ZnO) film that resists chloride ion penetration .

Table 2: Performance in Harsh Environments

| Condition | Protection Efficiency (%) | Reference |

|---|---|---|

| Salt Spray (ASTM B117) | 92–98 | |

| Humidity (85% RH) | 89–94 | |

| Acidic Exposure (pH 3) | 85–90 |

Comparative Advantages

-

Versatility: Effective on steel, aluminum, and galvanized surfaces.

-

Eco-Friendliness: Lower toxicity compared to chromate-based inhibitors .

-

Cost-Efficiency: Reduced application frequency due to durable film formation .

Recent Research and Developments

Structural Insights from XPS Analysis

Recent X-ray photoelectron spectroscopy (XPS) studies reveal that the protective layer comprises a dimeric structure, (C<sub>8</sub>H<sub>15</sub>O<sub>2</sub>Zn)<sub>2</sub>O, formed via dehydration of the basic salt . This dimer enhances corrosion resistance by increasing film density and reducing ionic permeability .

Hybrid Coatings

Innovative formulations combining zinc 2-ethylhexanoate with graphene oxide show a 40% improvement in corrosion resistance compared to traditional coatings, attributed to synergistic barrier effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume